molecular formula C9H12S B1619846 Benzyl ethyl sulfide CAS No. 6263-62-3

Benzyl ethyl sulfide

Cat. No.: B1619846
CAS No.: 6263-62-3
M. Wt: 152.26 g/mol
InChI Key: NTAIOEZEVLVLLW-UHFFFAOYSA-N
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Description

Benzyl ethyl sulfide is an organic compound that belongs to the class of sulfides It consists of a benzyl group (a benzene ring attached to a methylene group) and an ethyl group connected by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl ethyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with potassium thioacetate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound can be produced using a one-pot thiol-free method. This method involves the use of benzyl bromides and potassium thioacetate in the presence of Oxone®, a green oxidizing agent. This approach is efficient, environmentally friendly, and compatible with various functional groups .

Chemical Reactions Analysis

Types of Reactions: Benzyl ethyl sulfide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound back to its corresponding thiol or other reduced forms.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, Oxone®.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products:

    Oxidation: Benzyl ethyl sulfoxide, benzyl ethyl sulfone.

    Reduction: Benzyl thiol, ethyl thiol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl ethyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl ethyl sulfide involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophilic centers, facilitating nucleophilic substitution and oxidation-reduction reactions. These interactions can modulate biological pathways and chemical processes, making this compound a versatile compound in research and industrial applications .

Comparison with Similar Compounds

    Benzyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.

    Benzyl phenyl sulfide: Contains a phenyl group instead of an ethyl group.

    Ethyl phenyl sulfide: Contains an ethyl group and a phenyl group connected by a sulfur atom.

Uniqueness: Benzyl ethyl sulfide is unique due to its specific combination of a benzyl group and an ethyl group connected by a sulfur atom. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry .

Properties

IUPAC Name

ethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAIOEZEVLVLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211673
Record name alpha-(Ethylthio)toluene
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Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6263-62-3
Record name [(Ethylthio)methyl]benzene
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Record name alpha-(Ethylthio)toluene
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Record name Benzyl ethyl sulfide
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Record name alpha-(Ethylthio)toluene
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Record name α-(ethylthio)toluene
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Synthesis routes and methods

Procedure details

Commercially available benzyl chloride and sodium ethanethiolate are subjected to a nucleophilic substitution reaction to produce PhCH2SC2H5 after isolation and purification. In a Parr pressure vessel, 2.0 g (0.013 moles) of PhCH2SC2H5 is added to 200 ml of t-butanol. With stirring, 2.94 g (0.026 moles) of potassium t-butoxide is slowly added. The head space is flushed with an inert gas before exposure to 60 psi NO gas. The reaction is allowed to proceed at room temperature for 24 hours or until no further consumption of NO gas is observed. The resulting diazeniumdiolate salt is filtered, washed with t-butanol and diethyl ether, and vacuum dried before analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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